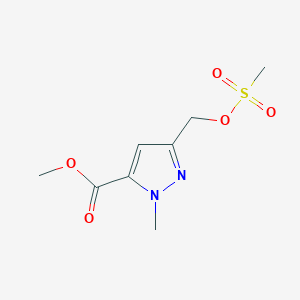

Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate

Beschreibung

Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate is a pyrazole-based ester featuring a methylsulfonyloxymethyl substituent at the 3-position and a methyl ester at the 5-position. This compound is of interest in medicinal chemistry due to the versatility of pyrazole scaffolds in drug design, particularly for their role in hydrogen bonding and interactions with biological targets .

Eigenschaften

IUPAC Name |

methyl 2-methyl-5-(methylsulfonyloxymethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O5S/c1-10-7(8(11)14-2)4-6(9-10)5-15-16(3,12)13/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHJDJWGKFLGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)COS(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 1-methyl-3-hydroxymethyl-1H-pyrazole-5-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonate Ester Group

The methylsulfonyloxymethyl (-CH₂OSO₂Me) group acts as a leaving group, enabling nucleophilic substitution reactions. This reactivity is critical for synthesizing derivatives with modified side chains.

Key Observations :

-

Reactions proceed via an SN2 mechanism , favored by polar aprotic solvents (DMF, acetonitrile).

-

Steric hindrance from the pyrazole ring limits substitution rates compared to aliphatic sulfonates .

Ester Hydrolysis of the Carboxylate Group

The methyl ester at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, H₂O/EtOH, reflux, 4 hr | 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylic acid | 92% | |

| 6M HCl, dioxane, 90°C, 6 hr | Same as above | 88% |

Applications :

Transesterification Reactions

The methyl ester group participates in transesterification with higher alcohols under catalytic conditions.

Limitations :

Coupling Reactions via the Ester Group

The carboxylate ester undergoes cross-coupling reactions to form amides or ketones.

Mechanistic Insight :

-

Amidation requires activating agents like DCC to overcome low electrophilicity of the ester.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The electron-deficient pyrazole ring directs electrophiles to specific positions.

Regioselectivity :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate has been studied for its efficacy against various pathogens. A study published in Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit bacterial growth, suggesting potential use in developing new antibiotics .

1.2 Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of pyrazole compounds. In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures, indicating its potential for treating inflammatory diseases . This aligns with findings from other pyrazole derivatives that have shown similar effects.

1.3 Cancer Research

Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

Agrochemical Applications

2.1 Pesticide Development

The compound has been explored as a potential pesticide due to its structural similarities with known agrochemicals. It can act as an effective fungicide and insecticide. Research indicates that derivatives of methyl pyrazoles can disrupt the life cycle of pests, providing a basis for developing new agricultural chemicals .

2.2 Herbicide Formulations

In addition to pest control, this compound has applications in herbicide formulations. Studies have shown that methyl pyrazoles can inhibit specific enzymes in plants, leading to effective weed management strategies . The compound's unique structure allows for selective targeting of unwanted plant species without harming crops.

Material Science Applications

3.1 Polymer Chemistry

Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate is being researched for its potential use in polymer chemistry. Its ability to act as a crosslinking agent could enhance the mechanical properties of polymers, making them more durable and heat-resistant .

3.2 Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives, where it can improve adhesion and resistance to environmental factors. Preliminary studies suggest that incorporating this compound into formulations results in enhanced performance characteristics .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Medicinal Chemistry Study | Antimicrobial | Demonstrated significant inhibition of bacterial growth |

| In Vitro Study | Anti-inflammatory | Reduced inflammatory markers in cell cultures |

| Cancer Research | Anticancer | Induced apoptosis in cancer cell lines |

| Agrochemical Research | Pesticide | Effective against common agricultural pests |

| Polymer Chemistry Study | Material Science | Improved mechanical properties when used as a crosslinking agent |

Wirkmechanismus

The mechanism of action of Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the methylsulfonyl group allows the compound to act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Pyrazole derivatives vary widely based on substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- In contrast, Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS 10250-63-2) is more lipophilic, favoring membrane permeability .

- Melting Points : Derivatives with rigid substituents (e.g., dimethyl 3,3’-(octafluorobutane-diyl)bis(1H-pyrazole-5-carboxylate)) exhibit high melting points (>200°C) due to strong intermolecular interactions and crystallinity .

Biologische Aktivität

Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole ring substituted with a methyl group and a methylsulfonyl group, which contributes to its biological activity. The chemical formula is , and it has a molecular weight of 206.23 g/mol.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate has been studied for its potential to inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies demonstrated that at concentrations around 10 µM, the compound could induce apoptosis, evidenced by increased caspase-3 activity and morphological changes in cancer cells .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been documented to exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. For instance, a related study indicated that certain pyrazole derivatives displayed significant COX-2 selectivity with minimal side effects on gastric tissues, suggesting their potential as safer anti-inflammatory drugs .

Antiviral and Antifungal Properties

Some studies have highlighted the antiviral and antifungal activities of pyrazole derivatives. Preliminary bioassays indicated that certain compounds within this class could exhibit fungicidal activity against pathogens such as wheat rust and phoma asparagi . The specific mechanisms by which these compounds exert their antiviral effects remain an area for further research.

The biological activities of methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate can be attributed to several mechanisms:

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- COX Inhibition : By selectively inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators.

- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation is a critical mechanism in the anticancer efficacy of pyrazole derivatives.

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate, and how are intermediates validated?

- Methodology : The compound is synthesized via multi-step functionalization of pyrazole cores. A typical approach involves:

Alkylation or sulfonation of the pyrazole ring at the 3-position using methylsulfonyl oxymethyl groups .

Esterification at the 5-position using methyl chloroformate or similar reagents .

- Validation : Intermediates are characterized via , , and FT-IR to confirm regioselectivity. For example, sulfonate ester formation is confirmed by 3.2–3.4 ppm (SOCH) in .

Q. How is the compound purified, and what analytical techniques ensure purity?

- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

- Analytical Methods :

- HPLC : Purity >98% confirmed using C18 columns with UV detection (λ = 254 nm) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content validated against theoretical values (e.g., C: 45.2%, H: 4.8%, N: 11.0%) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential decomposition products (e.g., nitrogen oxides) .

- First Aid : Immediate flushing with water for 15+ minutes upon exposure; avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) impact the yield of Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate?

- Optimization Example :

- Solvent : THF/water mixtures (1:1) improve solubility of intermediates (e.g., azido-pyrazoles) during click chemistry .

- Catalyst : Copper sulfate/sodium ascorbate systems enhance cycloaddition yields (76% in one study) .

Q. What are the stability challenges under varying pH and temperature conditions?

- Findings :

- Acidic Conditions : Hydrolysis of the methylsulfonyl oxymethyl group occurs at pH < 3, generating 5-hydroxypyrazole derivatives .

- Thermal Stability : Decomposition above 150°C releases CO and NO; storage at 2–8°C in inert atmospheres is recommended .

- Analytical Evidence : TGA-DSC shows exothermic decomposition peaks at 152–160°C .

Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?

- Case Study : Analogues with electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position show enhanced anti-inflammatory activity (IC = 12 µM vs. COX-2) compared to methyl esters .

- Methodology :

In Silico Docking : Predict binding affinity to target enzymes (e.g., cyclooxygenase) .

In Vivo Testing : Ulcerogenic index evaluation in rodent models to assess gastrointestinal toxicity .

Key Challenges and Contradictions

- Ecotoxicity Data Gaps : While the compound’s decomposition products (e.g., NO) are hazardous, no bioaccumulation or soil mobility data exist, complicating environmental risk assessments .

- Biological Activity Variability : Analogues with similar structures show conflicting COX-2 inhibition results, suggesting substituent positioning critically impacts activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.